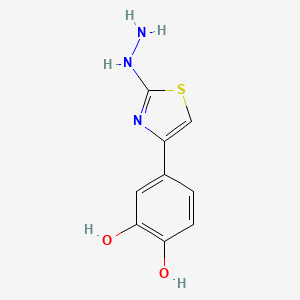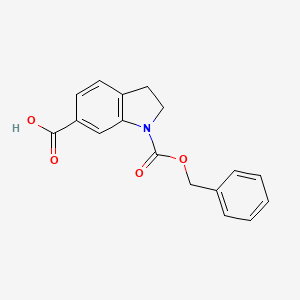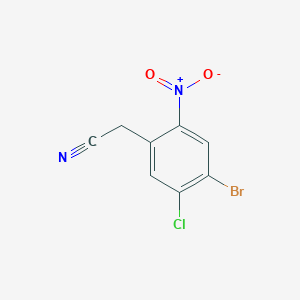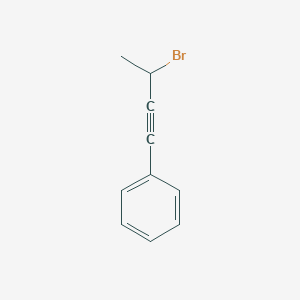
(3-Bromobut-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromobut-1-yn-1-yl)benzene is an organic compound with the molecular formula C₁₀H₉Br. It consists of a benzene ring substituted with a 3-bromobut-1-yn-1-yl group. This compound is of interest due to its unique structure, which combines a bromine atom, an alkyne, and an aromatic ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Bromobut-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of but-1-yne followed by a coupling reaction with benzene. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride or acetonitrile . The resulting 3-bromobut-1-yne is then subjected to a coupling reaction with benzene under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to enhance efficiency and scalability. The bromination step can be optimized in a continuous-flow photoreactor, significantly reducing reaction time and improving conversion rates . This method allows for the production of large quantities of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromobut-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), copper(I) iodide, and bases (triethylamine, diisopropylethylamine).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (water, acetone).
Major Products Formed
Substitution Reactions: Substituted but-1-yn-1-ylbenzenes.
Coupling Reactions: Disubstituted alkynes or enynes.
Oxidation Reactions: Diketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(3-Bromobut-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anticancer and antiviral agents.
Wirkmechanismus
The mechanism of action of (3-Bromobut-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In coupling reactions, the alkyne group forms a carbon-carbon bond with an aryl or vinyl halide through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar structure with a trimethylsilyl group instead of a benzene ring.
(3-Bromo-1-phenyl-1-butyne): Similar structure with a phenyl group instead of a benzene ring.
(4-Bromo-3-buten-1-yn-1-yl)benzene: Similar structure with an additional double bond in the alkyne chain.
Uniqueness
(3-Bromobut-1-yn-1-yl)benzene is unique due to its combination of a bromine atom, an alkyne group, and a benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo substitution, coupling, and oxidation reactions makes it valuable in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
27975-80-0 |
|---|---|
Molekularformel |
C10H9Br |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
3-bromobut-1-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,1H3 |
InChI-Schlüssel |
PJKBUAHLJRBXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


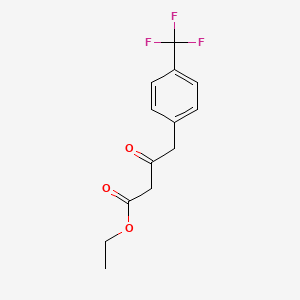



![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
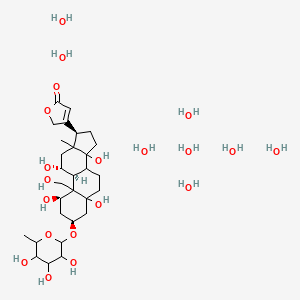
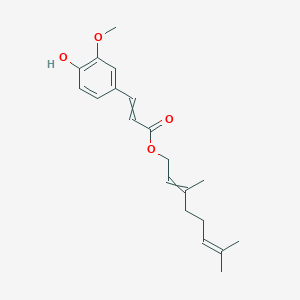

![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
